9-Methoxy-3-azaspiro[5.5]undecane
Description
9-Methoxy-3-azaspiro[5.5]undecane is a spirocyclic compound featuring a nitrogen atom (aza) at position 3 and a methoxy group at position 7. Its molecular formula is C₁₁H₂₁NO, with a monoisotopic mass of 183.16231 Da . The spiro[5.5]undecane core consists of two fused six-membered rings sharing a central carbon atom, creating a rigid three-dimensional structure.
Properties
Molecular Formula |
C11H21NO |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
9-methoxy-3-azaspiro[5.5]undecane |
InChI |
InChI=1S/C11H21NO/c1-13-10-2-4-11(5-3-10)6-8-12-9-7-11/h10,12H,2-9H2,1H3 |
InChI Key |
MRZGBWPEZYBPFV-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCC2(CC1)CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methoxy-3-azaspiro[5.5]undecane typically involves the construction of the spirocyclic framework through cyclization reactions. One common method is the Prins cyclization reaction, which allows the formation of the spirocyclic scaffold in a single step. This method involves the reaction of an aldehyde with an alkene in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthetic routes that ensure high yield and purity. The process often starts with the synthesis of intermediate compounds, followed by cyclization and functional group modifications to achieve the desired spirocyclic structure .
Chemical Reactions Analysis
Types of Reactions
9-Methoxy-3-azaspiro[5.5]undecane undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
9-Methoxy-3-azaspiro[5.5]undecane has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: It is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: It is investigated for its potential as a drug candidate, particularly in the treatment of tuberculosis and other infectious diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Methoxy-3-azaspiro[5.5]undecane involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacteria. This inhibition disrupts the transport of essential molecules, leading to the death of the bacteria .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heteroatom Variations in the Spiro Core
The spiro[5.5]undecane framework can incorporate diverse heteroatoms (e.g., nitrogen, oxygen) or substituents, leading to distinct physicochemical and biological properties:
Key Observations :
- Nitrogen vs.
- Substituent Effects : Methoxy groups enhance electron density, while trifluoromethyl groups improve lipophilicity and stability .
Functional Group Modifications
Substituents at key positions significantly alter reactivity and applications:
Key Observations :
- Ketone vs. Methoxy : The 3-ketone group in N-Methyl-9-azaspiro[5.5]undecane-3-one increases electrophilicity, enabling nucleophilic reactions absent in the methoxy analog .
- Carboxylate Esters : Benzyl esters (e.g., Benzyl 9-oxo-3-azaspiro) serve as protective groups or prodrugs, enhancing bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
